Tetraacetyl diborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

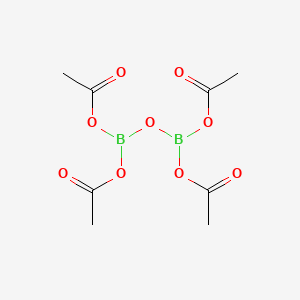

[acetyloxy(diacetyloxyboranyloxy)boranyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12B2O9/c1-5(11)15-9(16-6(2)12)19-10(17-7(3)13)18-8(4)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJHYNIVOZEJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OB(OC(=O)C)OC(=O)C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12B2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416100 | |

| Record name | Tetraacetyl diborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5187-37-1 | |

| Record name | Tetraacetyl diborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetraacetyl Diborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetraacetyl diborate (TADB), an organoboron compound with significant applications in organic synthesis. This document details the established synthetic protocols, purification methods, and a full range of characterization techniques necessary to verify the compound's structural integrity.

Introduction

This compound, with the molecular formula C₈H₁₂B₂O₉, is an organoboron compound first discovered accidentally in the 1950s during attempts to synthesize boron triacetate.[1] It exists as colorless, needle-like crystals and is soluble in most organic solvents.[1][2] The structure of TADB features two boron atoms bridged by an oxygen atom, with each boron atom also bonded to two acetate groups.[2][3] This unique structure makes it a valuable reagent, particularly as a Lewis acid catalyst and an acetylating agent in various organic reactions, including amidations and cycloadditions.[2]

Synthesis of this compound

The most common and established method for synthesizing this compound involves the reaction of orthoboric acid with acetic anhydride.[1][2]

Reaction:

2H₃BO₃ + 5(CH₃CO)₂O → (CH₃COO)₂BOB(CH₃COO)₂ + 6CH₃COOH[1]

A detailed experimental protocol for the synthesis of this compound is outlined below:

-

Reaction Setup: To a suspension of orthoboric acid (3 g) in acetic acid (10 ml), add acetic anhydride (20 ml).[3]

-

Heating: Heat the mixture on a vapor bath under a nitrogen atmosphere.[2][3] Continue heating until all the solid has dissolved.

-

Precipitation: Precipitate the this compound from the solution using dry ethyl ether.[3]

-

Purification: The crude product can be purified by successive precipitations from a solution in dry acetic acid using dry ethyl ether.[3] Recrystallization from other organic solvents like ethanol or acetone is also a recommended purification method.[2]

-

Drying and Storage: The resulting colorless, needle-like crystals should be dried and stored in an airtight container at –20°C to prevent hydrolysis, as the compound is sensitive to moisture.[2]

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic, crystallographic, and thermal analysis techniques is employed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching of the acetyl groups at approximately 1740 cm⁻¹ and B-O-B bridging vibrations in the range of 950–1050 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR are crucial for confirming the structure.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the acetyl groups.

-

¹¹B NMR: Boron-11 NMR is used to confirm the coordination environment of the boron atoms. The chemical shift will be indicative of tetracoordinate boron.[2]

-

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional molecular structure of this compound.[2] It has been used to confirm the bicyclic diborate structure, resolving any ambiguity from earlier misassignments as triacetoxyborate.[2] The analysis provides precise bond lengths, bond angles, and the overall molecular packing in the crystal lattice.[3][4]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the compound, which is a key indicator of its purity. This compound has a sharp melting point at 147°C.[1][2]

Mass spectrometry is employed to confirm the molecular formula (C₈H₁₂B₂O₉) by determining the accurate mass of the molecule.[2]

Caption: Key techniques for the characterization of TADB.

Data Presentation

The quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate | [1] |

| Molecular Formula | C₈H₁₂B₂O₉ | [1][5] |

| Molar Mass | 273.80 g·mol⁻¹ | [1] |

| Appearance | Colorless, needle-like crystals | [1][2] |

| Melting Point | 147 °C (420 K) | [1] |

| Solubility | Soluble in most organic solvents | [1][2] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/c | [3][4] |

| a | 7.528 Å | [3][4] |

| b | 8.231 Å | [3][4] |

| c | 19.891 Å | [3][4] |

| β | 96.0° | [3][4] |

| Z | 4 | [3][4] |

Table 3: Key Spectroscopic Data

| Technique | Feature | Characteristic Value/Region | Reference |

| FT-IR | C=O stretch (acetyl) | ~1740 cm⁻¹ | [2] |

| FT-IR | B-O-B bridge stretch | 950–1050 cm⁻¹ | [2] |

| ¹¹B NMR | Tetracoordinate Boron | +12 to -8 ppm (typical range) | [6] |

Safety and Handling

-

Storage: this compound is moisture-sensitive and should be stored at –20°C in airtight containers to prevent decomposition.[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including nitrile gloves, a chemical-resistant lab coat, and OSHA-approved safety goggles, should be worn when handling this compound.[2] If there is a risk of generating aerosols, respiratory protection is advised.[2]

-

Toxicity: Hazard data for this compound is contradictory. Some sources report no significant hazards, while others classify it as harmful if swallowed (H302) and an irritant to the skin and eyes (H315/H319).[2] A thorough and independent risk assessment should be conducted before use.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 5187-37-1 | Benchchem [benchchem.com]

- 3. Crystal and molecular structure of tetra-acetyl diborate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Crystal and molecular structure of tetra-acetyl diborate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C8H12B2O9 | CID 5326258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-depth Technical Guide to Tetraacetyl Diborate: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetyl diborate, with the chemical formula C₈H₁₂B₂O₉, is an organoboron compound with a unique bicyclic structure. First discovered in the 1950s, it presents as colorless, needle-like crystals. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, and detailed experimental protocols for the synthesis and characterization of this compound. The information is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development where this compound may act as a versatile reagent.

Chemical Structure and Properties

This compound is formally known by its IUPAC name, [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate. The molecule features a central B-O-B linkage with each boron atom bonded to two acetate groups. This structure was confirmed by X-ray studies, correcting an initial misassignment as triacetoxyborate.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂B₂O₉ | [2] |

| Molar Mass | 273.80 g·mol⁻¹ | [2] |

| Appearance | Colorless needle-like crystals | [1][2] |

| Melting Point | 147 °C | [1][2] |

| Solubility | Soluble in most organic solvents | [1][2] |

| Flash Point | Not flammable | [2] |

Chemical Properties

This compound's reactivity is primarily defined by its function as an acetylating agent, capable of transferring acetyl groups to other molecules.[1] This property makes it a useful reagent in various organic transformations.

One documented reaction is its methanolysis, where it reacts with methanol to yield diacetyl methoxyboron and water.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of boric acid with acetic anhydride.[1][2]

Reaction:

Workflow for the Synthesis of this compound:

Caption: A schematic workflow for the synthesis of this compound.

Detailed Protocol:

-

Reactants:

-

Boric Acid (H₃BO₃)

-

Acetic Anhydride ((CH₃CO)₂O)

-

-

Conditions:

-

Procedure (General):

-

Combine boric acid and acetic anhydride in a suitable reaction vessel equipped with a stirrer and a nitrogen inlet.

-

Heat the mixture to 75 °C with constant stirring.

-

Maintain the reaction at this temperature until completion (monitoring by techniques such as TLC or NMR is recommended).

-

Upon completion, the reaction mixture contains this compound and acetic acid as a byproduct.[2]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

The crude product can be purified by recrystallization from a suitable organic solvent, such as ethanol or acetone.[1] Further washing with a cold, dry solvent like ether can be performed to remove residual impurities.

-

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

Logical Flow for Characterization:

Caption: A logical workflow for the structural characterization of this compound.

FT-IR spectroscopy is a crucial tool for identifying the characteristic functional groups present in this compound.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1740 | C=O Stretch | Acetyl group |

| 950 - 1050 | B-O-B Stretch | Diborate bridge |

Note: The specific peak positions may vary slightly depending on the sample preparation and instrument.

Both ¹H and ¹¹B NMR are essential for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the four equivalent acetate groups.

-

¹¹B NMR: Boron-11 NMR is particularly useful for confirming the coordination environment of the boron atoms. For tetracoordinate organoalkoxy borates, the chemical shifts are typically observed in the range of +12 to -8 ppm.[3]

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. The expected molecular ion peak [M]⁺ would be at m/z 274, corresponding to the molecular weight of the compound. Due to the presence of two boron isotopes (¹⁰B and ¹¹B), the mass spectrum will exhibit a characteristic isotopic pattern. Boranes are known to undergo significant fragmentation under electron impact, which can provide further structural information.

Applications in Research and Development

The acetylating capability of this compound makes it a potentially valuable reagent in organic synthesis. It can be employed in reactions requiring the introduction of an acetyl group, such as the protection of alcohols and amines, or in the synthesis of acetylated drug intermediates. Its role as a catalyst in amidation reactions has also been noted.[1]

Conclusion

This technical guide provides a detailed overview of this compound, covering its chemical structure, physical and chemical properties, and general experimental protocols for its synthesis and characterization. The presented information, including tabulated data and workflow diagrams, is intended to facilitate its use in research and development settings. Further investigation into its reactivity and applications is warranted to fully explore the potential of this unique organoboron compound.

References

mechanism of action of tetraacetyl diborate as an acetylating agent

An In-depth Technical Guide to the Mechanism of Action of Tetraacetyl Diborate as an Acetylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TADB), with the chemical formula C₈H₁₂B₂O₉, is an organoboron compound recognized for its utility as an acetylating agent in organic synthesis.[1][2] Structurally, it is a pyroboron tetraacetate, featuring two boron atoms bridged by an oxygen atom, with each boron atom bonded to two acetate groups. This unique structure confers upon TADB the ability to act as a potent electrophilic source of acetyl groups for the acetylation of various nucleophiles, including alcohols and amines. Beyond its role as an acetylating agent, TADB also exhibits Lewis acidic properties, enabling it to catalyze other organic transformations.[1] This guide provides a comprehensive overview of the synthesis, proposed mechanism of action, and practical considerations for the use of this compound as an acetylating agent.

Synthesis of this compound

This compound was first synthesized in the 1950s during attempts to prepare boron triacetate.[1] The established method for its preparation involves the reaction of boric acid with acetic anhydride.[1]

Reaction:

2 H₃BO₃ + 5 (CH₃CO)₂O → (CH₃COO)₂BOB(CH₃COO)₂ + 6 CH₃COOH

This reaction is typically carried out by heating the reactants, often under an inert atmosphere to prevent moisture from hydrolyzing the acetic anhydride and the product.

Proposed Mechanism of Action in Acetylation

While detailed kinetic and mechanistic studies specifically on this compound are not extensively available in the reviewed literature, a plausible mechanism can be proposed based on the principles of Lewis acid catalysis and the known reactivity of boron compounds. The boron centers in TADB are electron-deficient and can act as Lewis acids, activating the acetyl groups towards nucleophilic attack.

The proposed mechanism for the acetylation of a generic nucleophile (Nu-H, e.g., an alcohol or an amine) is as follows:

-

Lewis Acidic Activation: One of the boron atoms in TADB coordinates to the carbonyl oxygen of an adjacent acetate group, increasing the electrophilicity of the acetyl carbon.

-

Nucleophilic Attack: The nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks the activated acetyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nucleophile to one of the acetate groups on the boron, facilitating the departure of the acetylated product.

-

Product Release: The acetylated product is released, and the remaining diborate species is likely a mixed anhydride that can potentially undergo further reactions or be quenched during workup.

Caption: Proposed mechanism of TADB-mediated acetylation.

Quantitative Data

Detailed quantitative data on the acetylation efficiency, kinetics, and substrate scope of this compound is limited in the available scientific literature. The following table summarizes its known physical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂B₂O₉ | [2] |

| Molar Mass | 273.80 g/mol | [2] |

| Appearance | Colorless needles | [1] |

| Melting Point | 147 °C | [1] |

| Solubility | Soluble in most organic solvents | [1] |

Researchers investigating the utility of TADB are encouraged to systematically evaluate its performance with a range of substrates and reaction conditions to build a comprehensive dataset. A template for such a study is provided below.

| Substrate (Alcohol/Amine) | TADB (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| e.g., Benzyl Alcohol | ||||||

| e.g., Aniline | ||||||

| e.g., 2-Butanol | ||||||

| e.g., Diethylamine |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the original synthesis described in the literature.[1]

Materials:

-

Boric acid (H₃BO₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Nitrogen gas supply

-

Reaction flask with a reflux condenser

-

Heating mantle

Procedure:

-

In a flame-dried reaction flask under a nitrogen atmosphere, combine boric acid and a molar excess of acetic anhydride.

-

Heat the mixture to approximately 75 °C with stirring.

-

Maintain the temperature and continue stirring until the boric acid has completely reacted and a clear solution is formed.

-

Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the colorless, needle-like crystals of this compound by filtration.

-

Wash the crystals with a cold, dry, non-polar solvent (e.g., diethyl ether) to remove residual acetic acid and unreacted acetic anhydride.

-

Dry the product under vacuum.

General Protocol for Acetylation of an Alcohol or Amine

This is a general procedure and may require optimization for specific substrates.

Materials:

-

Substrate (alcohol or amine)

-

This compound (TADB)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for reaction and workup

Experimental Workflow:

Caption: General experimental workflow for TADB acetylation.

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve the alcohol or amine substrate (1.0 eq.) in an appropriate anhydrous solvent.

-

Add this compound (typically 1.0 to 1.5 eq.) to the solution with stirring.

-

Allow the reaction to proceed at room temperature or heat as necessary. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining TADB and neutralize any acidic by-products.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the product by a suitable method, such as column chromatography or recrystallization, to obtain the pure acetylated compound.

Conclusion

This compound is a valuable reagent for the acetylation of alcohols and amines. While its detailed reaction mechanism has not been exhaustively studied, it is proposed to function through a Lewis acid-catalyzed pathway involving the activation of an acetyl group, followed by nucleophilic attack. The lack of extensive quantitative data on its reactivity and substrate scope presents an opportunity for further research to fully elucidate its potential and optimize its application in organic synthesis. The experimental protocols provided herein offer a starting point for the synthesis and utilization of this versatile reagent. Future work focusing on kinetic studies, computational modeling, and a systematic evaluation of its substrate scope will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Stability and Storage of Tetraacetyl Diborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for tetraacetyl diborate. The information is compiled from available literature and safety data sheets to ensure safe and effective handling and use of this compound in a research and development setting.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₁₂B₂O₉, is an organoboron compound.[1][2] It typically appears as colorless, needle-like crystals and is soluble in most organic solvents.[1][3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₂B₂O₉ | [1][2] |

| Molar Mass | 273.80 g·mol⁻¹ | [1][2] |

| Appearance | Colorless needles | [1][3] |

| Melting Point | 147 °C (decomposes) | [1][3][4] |

| Solubility | Soluble in most organic solvents | [1][3][4] |

| Flammability | Not flammable | [1] |

Stability Profile

The stability of this compound is influenced by temperature, moisture, and contact with incompatible materials.

2.1. Thermal Stability

This compound is stable at room temperature but undergoes decomposition at its melting point of 147°C.[3] Under combustion conditions, it generates hazardous decomposition products, including carbon monoxide and boron oxides.[3][5]

| Condition | Observation | Decomposition Products | Source |

| Room Temperature | Stable | Not applicable | [3] |

| 147 °C | Decomposes | Not specified at this temperature | [3] |

| Combustion | Decomposes | Carbon monoxide, Boron oxides | [3][5] |

2.2. Hydrolytic Stability

This compound is sensitive to moisture and will hydrolyze in the presence of water or alcohols.[3] The reaction with alcohols, such as methanol, results in the formation of diacetyl methoxyboron and acetic acid.[1][3] Therefore, it is crucial to handle and store the compound under dry conditions.

Caption: Hydrolysis pathway of this compound.

2.3. Incompatible Materials

To prevent hazardous reactions, this compound should not be stored with or exposed to the following:

Violent reactions can occur with strong oxidizing agents.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and stability of this compound.

| Parameter | Recommendation | Rationale | Source |

| Container | Tightly closed | Prevents moisture and air exposure | [5] |

| Atmosphere | Dry, under nitrogen | Prevents hydrolysis | [5][6] |

| Temperature | Cool | Prevents thermal degradation | [6] |

| Location | Well-ventilated place | Ensures safe dispersal of any potential vapors | [5][6] |

| Security | Locked up or in an area accessible only to qualified or authorized persons | Due to reproductive toxicity hazards | [5] |

Proposed Experimental Protocols for Stability Testing

While specific published stability studies on this compound are limited, the following are proposed methodologies for its evaluation based on standard analytical techniques.

4.1. Protocol for Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of this compound.

Methodology: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of this compound into an aluminum pan.

-

Place the sample pan and a reference pan in the instrument.

-

Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermogram to identify the onset of decomposition and any thermal events.

Caption: Workflow for thermal stability analysis.

4.2. Protocol for Hydrolytic Stability Assessment

Objective: To evaluate the rate of hydrolysis of this compound under aqueous conditions.

Methodology: High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).

-

Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

-

Initiate the hydrolysis by adding a small aliquot of the stock solution to each buffered solution at a controlled temperature (e.g., 25°C).

-

At specified time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with the mobile phase).

-

Analyze the samples by HPLC to quantify the remaining this compound and the formation of any degradation products.

-

Calculate the rate of hydrolysis at each pH.

Handling and Safety Precautions

This compound is classified as causing serious eye irritation and may damage fertility or the unborn child.[5] Therefore, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5] Avoid generating dust.[5] Wash skin thoroughly after handling.[5]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing and seek medical attention if irritation persists.[5]

Caption: Recommended storage and handling logic.

Conclusion

The stability of this compound is critically dependent on maintaining anhydrous and controlled temperature conditions. It is stable at room temperature but is susceptible to thermal decomposition at 147°C and hydrolysis upon exposure to moisture. Adherence to the recommended storage and handling guidelines is paramount to ensure the compound's integrity and the safety of laboratory personnel. Further investigation using the proposed experimental protocols would provide valuable quantitative data on its stability profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H12B2O9 | CID 5326258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5187-37-1 | Benchchem [benchchem.com]

- 4. Cas 5187-37-1,BORON TETRAACETATE | lookchem [lookchem.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. fishersci.com [fishersci.com]

Solubility Profile of Tetraacetyl Diborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tetraacetyl Diborate

This compound, with the chemical formula C₈H₁₂B₂O₉, is an organic boron compound. It presents as colorless, needle-like crystals and has a melting point of approximately 147°C.[1] First identified in the 1950s during attempts to synthesize boron triacetate, it is synthesized by the reaction of boric acid with acetic anhydride.[2] Its structure is characterized by two boron atoms bridged by an oxygen atom, with each boron atom also bonded to two acetate groups.[1] This unique structure underpins its utility as an effective acetylating agent in organic synthesis.[1]

Qualitative Solubility Profile

Published literature consistently describes this compound as being soluble in most organic solvents.[1][2] One source also indicates its solubility in water. However, specific quantitative data, such as grams per 100 mL or molar solubility in common organic solvents, is not extensively documented in publicly accessible scientific literature. The general qualitative solubility is summarized in the table below.

| Solvent Class | Solubility Description |

| Organic Solvents | Generally Soluble |

| Water | Soluble |

Note: This information is qualitative. For process optimization, formulation development, and other research applications, quantitative determination of solubility is essential.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This method is recommended for generating precise solubility data for this compound in various organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath. The temperature should be controlled at the desired experimental condition (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle. To completely separate the solid from the saturated solution, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

Calculation: Calculate the solubility of this compound in the specific organic solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Visualizing Experimental and Logical Workflows

To aid in the practical application of the information provided, the following diagrams illustrate the experimental workflow for solubility determination and the synthesis of this compound.

References

Thermal Decomposition Analysis of Tetraacetyl Diborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetyl diborate ((CH₃COO)₂BOB(CH₃COO)₂) is an organoboron compound with applications in organic synthesis. A thorough understanding of its thermal stability and decomposition pathway is crucial for its safe handling, application in various processes, and for the development of novel boron-based materials. This technical guide provides a comprehensive overview of the thermal decomposition analysis of this compound, including detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), a summary of its thermal properties, and a proposed decomposition pathway.

Introduction

This compound is a white crystalline solid with a melting point of approximately 147°C.[1][2] Its thermal behavior is of significant interest as it dictates its stability under various processing conditions. Under combustion, it is known to decompose into carbon monoxide and boron oxides.[1] This guide aims to provide researchers and professionals with the necessary information to conduct and interpret the thermal analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂B₂O₉ | [3] |

| Molecular Weight | 273.80 g/mol | [3] |

| Appearance | Colorless needles | [2] |

| Melting Point | 147 °C (297 °F; 420 K) | [1][2] |

| Solubility | Soluble in most organic solvents | [1] |

Thermal Analysis Data

While specific experimental data for the thermal decomposition of this compound is not extensively available in public literature, the following table summarizes the expected thermal events based on its known properties and the behavior of similar compounds.

Table 2: Summary of Thermal Analysis Data for this compound

| Analysis | Parameter | Expected Value/Range |

| TGA | Onset of Decomposition | > 150 °C |

| Major Weight Loss Steps | Multiple steps corresponding to the loss of acetyl groups and formation of boron oxides. | |

| Final Residue | Boron oxide (B₂O₃) | |

| DSC | Melting Point (Endotherm) | ~147 °C |

| Decomposition (Exotherm/Endotherm) | Complex profile following melting, indicating multi-step decomposition. |

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the mass loss and temperature continuously throughout the experiment.

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and characterize the thermodynamics of the thermal decomposition of this compound by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (aluminum pans are suitable for this temperature range). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow and temperature continuously throughout the experiment.

-

Data Analysis: Plot the heat flow versus temperature. The melting point will be observed as an endothermic peak. Subsequent exothermic or endothermic peaks will correspond to decomposition events.

Proposed Thermal Decomposition Pathway

Based on the known chemistry of boric acid esters and acetates, a plausible thermal decomposition pathway for this compound is proposed. The decomposition is expected to proceed through the elimination of acetic anhydride to form boric acid, which then further dehydrates to boron trioxide.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The logical flow for the thermal analysis of this compound is outlined below, from sample preparation to data interpretation.

Caption: Experimental workflow for thermal analysis.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition analysis of this compound. The provided experimental protocols and proposed decomposition pathway serve as a starting point for researchers. It is important to note that the actual decomposition behavior may be influenced by experimental conditions such as heating rate and atmospheric purity. Further studies, including analysis of evolved gases using techniques like TGA-MS, would provide a more detailed and confirmed mechanism for the thermal decomposition of this compound.

References

A Technical Guide to the Physicochemical Properties and Proposed Computational Analysis of Tetraacetyl Diborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetyl diborate (C₈H₁₂B₂O₉) is an organoboron compound with applications in organic synthesis. While its synthesis and basic characterization have been reported, a comprehensive public-domain analysis of its electronic structure through computational methods is not currently available. This technical guide provides a summary of the known experimental data for this compound and proposes a detailed workflow for a computational investigation of its electronic properties using Density Functional Theory (DFT). The aim is to furnish researchers with a foundational understanding of this molecule and a roadmap for future in-silico studies to elucidate its reactivity and potential applications.

Introduction

This compound, also known by its IUPAC name [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate, is a bicyclic diborate compound.[1] It was first synthesized in the 1950s during attempts to prepare boron triacetate.[2][3] The molecule is characterized by two boron atoms bridged by an oxygen atom, with each boron atom bonded to two acetate groups.[1] This structure imparts reactivity as an acetylating agent and potential as a Lewis acid catalyst in organic reactions.[1] Despite its long history, detailed computational studies on its electronic structure are conspicuously absent from the scientific literature. Understanding the electronic properties, such as molecular orbital energies and charge distribution, is crucial for predicting its reactivity, stability, and for the rational design of new catalysts and reagents. This guide consolidates the available experimental data and outlines a robust computational methodology to bridge this knowledge gap.

Experimental Data and Protocols

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂B₂O₉ | [1] |

| IUPAC Name | [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate | [1] |

| CAS Number | 5187-37-1 | |

| Molar Mass | 273.80 g·mol⁻¹ | [2] |

| Appearance | Colorless, needle-like crystals | [1][2] |

| Melting Point | 147 °C | [1][2] |

| Solubility | Soluble in most organic solvents | [1][2] |

Synthesis Protocol

This compound is synthesized via the reaction of boric acid with acetic anhydride.[2][3]

Reaction: 2H₃BO₃ + 5(CH₃CO)₂O → (CH₃COO)₂BOB(CH₃COO)₂ + 6CH₃COOH[2]

Procedure:

-

Boric acid and acetic anhydride are reacted at approximately 75 °C under a nitrogen atmosphere.[2][3]

-

Anhydrous conditions are crucial to prevent hydrolysis of the product.[1]

-

The product, this compound, crystallizes as a colorless solid upon cooling.[2]

-

Acetic acid is formed as a byproduct.[2]

-

Purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol or acetone.[1]

Spectroscopic Characterization

Experimental characterization of this compound has been performed using the techniques summarized in Table 2.

| Technique | Observation | Inferred Structural Feature |

| Infrared (IR) Spectroscopy | Vibrational bands at ~1740 cm⁻¹ and 950–1050 cm⁻¹ | Confirms the presence of acetyl C=O groups and the B–O–B bridge, respectively.[1] |

| X-ray Crystallography | (Data not publicly available) | Validates the dimeric structure and tetrahedral coordination of the boron atoms.[1] |

| Nuclear Magnetic Resonance (NMR) | (¹¹B and ¹H NMR data not publicly available) | Would confirm the boron coordination environment and the proton environments of the acetyl groups.[1] |

Proposed Computational Workflow for Electronic Structure Analysis

As of the date of this publication, no detailed computational studies on the electronic structure of this compound are available in the peer-reviewed literature. The following section outlines a proposed workflow using Density Functional Theory (DFT), a widely used and reliable method for such investigations.

Caption: A proposed workflow for the computational analysis of this compound.

Methodology

-

Geometry Optimization: The initial step involves optimizing the 3D structure of this compound to find its lowest energy conformation.

-

Level of Theory: A suitable DFT functional, such as B3LYP (for general-purpose calculations) or a functional from the M06 family (for better handling of non-covalent interactions), is recommended.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization, would be appropriate to accurately describe the electronic structure.

-

-

Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory.

-

Purpose: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and allows for the calculation of theoretical vibrational frequencies, which can be compared to experimental IR data.

-

-

Electronic Structure Analysis: With the optimized geometry, a detailed analysis of the electronic properties can be conducted.

-

Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

-

Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface can reveal the distribution of charge and identify electrophilic and nucleophilic sites, which is crucial for understanding its reactivity as a Lewis acid and acetylating agent.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding, hybridization, and charge distribution within the molecule, quantifying the nature of the B-O and C=O bonds.

-

Expected Outcomes

A hypothetical summary of the kind of quantitative data that would be generated from such a study is presented in Table 3. The values are illustrative placeholders.

| Computational Property | Expected Outcome | Significance |

| Optimized Bond Lengths (Å) | B-O, B-O(Ac), C=O, C-O | Comparison with X-ray data to validate the computational model. |

| HOMO Energy (eV) | e.g., -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy (eV) | e.g., -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | e.g., 7.3 eV | Relates to the chemical reactivity and stability. |

| NBO Atomic Charges | Charges on B, O, C atoms | Quantifies the charge distribution and identifies reactive sites. |

| Calculated IR Frequencies (cm⁻¹) | C=O stretch, B-O-B stretch | Direct comparison with experimental IR spectra for validation. |

Molecular Structure and Key Features

The bicyclic structure of this compound is a key determinant of its properties. The central B-O-B linkage and the four acetyl groups create a sterically hindered yet reactive molecule.

Caption: A simplified 2D representation of the connectivity in this compound.

Conclusion and Future Outlook

This compound is a well-established synthetic reagent with a clearly defined structure. However, the lack of computational studies on its electronic properties represents a significant gap in our understanding of this molecule. The proposed DFT workflow provides a clear path for researchers to investigate its electronic structure, which would be invaluable for predicting its behavior in various chemical environments and for the rational design of new applications in catalysis and materials science. Such studies would complement the existing experimental data and provide a more complete picture of this interesting organoboron compound.

References

comprehensive literature review of tetraacetyl diborate research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraacetyl diborate (TADB), with the chemical formula C₈H₁₂B₂O₉, is a unique organoboron compound that has garnered interest in synthetic chemistry due to its versatile reactivity.[1] First discovered in the 1950s during attempts to synthesize boron triacetate, TADB is a stable, crystalline solid that serves as a valuable reagent and catalyst in a variety of organic transformations.[2][3] Its structure features two boron atoms bridged by an oxygen atom, with each boron atom also bonded to two acetate groups.[1] This arrangement confers upon TADB its characteristic properties as both an efficient acetylating agent and a mild Lewis acid catalyst.[1][4] This technical guide provides a comprehensive overview of the research on this compound, including its synthesis, physicochemical and spectroscopic properties, and its applications in organic synthesis, with a focus on amidation and cycloaddition reactions.

Physicochemical and Spectroscopic Properties

This compound is a colorless, needle-like crystalline solid with a melting point of 147 °C.[3][4] It is soluble in most organic solvents, which facilitates its use in a wide range of reaction conditions.[3] A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂B₂O₉ | [5] |

| Molar Mass | 273.80 g/mol | [5] |

| Appearance | Colorless needles | [3] |

| Melting Point | 147 °C | [3][4] |

| Solubility | Soluble in most organic solvents | [3] |

| IR Absorption (cm⁻¹) | ~1740 (C=O, acetyl), 950-1050 (B-O-B bridge) | [4] |

| ¹¹B NMR | Expected in the borate ester region (+12 to -8 ppm) | [6] |

| ¹H NMR | Expected signal for methyl protons of acetate groups | - |

| ¹³C NMR | Expected signals for methyl and carbonyl carbons of acetate groups | - |

| Mass Spectrometry | Monoisotopic Mass: 274.0667423 Da | [5] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the reaction of boric acid with acetic anhydride.[2][3] The reaction is typically carried out at a moderate temperature, and the product can be isolated by crystallization.

Experimental Protocol: Synthesis from Boric Acid and Acetic Anhydride

Materials:

-

Boric acid (H₃BO₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Nitrogen gas supply

-

Reaction flask with a condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a flame-dried reaction flask under a nitrogen atmosphere, combine boric acid and a molar excess of acetic anhydride (a 2:5 molar ratio of boric acid to acetic anhydride is stoichiometrically required).[3]

-

Heat the reaction mixture to approximately 75 °C with constant stirring.[3]

-

Maintain the reaction at this temperature until the boric acid has completely dissolved and the reaction is deemed complete.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.

-

Collect the colorless, needle-like crystals of this compound by filtration.

-

Wash the crystals with a cold, dry, non-polar solvent to remove any residual acetic acid and anhydride.

-

Dry the product under vacuum to obtain pure this compound.

A continuous process for the industrial-scale synthesis of this compound has also been patented, which reports yields as high as 93.5%.

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 5187-37-1 | Benchchem [benchchem.com]

- 5. This compound | C8H12B2O9 | CID 5326258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

Methodological & Application

Protocol for the Selective Acetylation of Alcohols and Amines Using Tetraacetyl Diborate

Application Note AN-TADB-001

Introduction

Tetraacetyl diborate (TADB), with the molecular formula C₈H₁₂B₂O₉, is a mild and efficient reagent for the selective acetylation of a variety of functional groups, including alcohols and amines.[1] As a boron-based mixed anhydride, TADB offers advantages such as rapid reactivity, ease of preparation, and high yields of acetylated products that are straightforward to isolate in high purity.[1] This reagent is particularly valuable for its chemoselectivity, enabling the acetylation of amines in the presence of hydroxyl groups, a crucial transformation in the synthesis of complex molecules and active pharmaceutical ingredients.

Physical and Chemical Properties

-

Appearance: Colorless, needle-like crystals[1]

-

Molecular Weight: 273.80 g/mol

-

Melting Point: 147 °C[1]

-

Solubility: Soluble in most organic solvents.

Synthesis of this compound (TADB)

A general and established method for the synthesis of TADB involves the reaction of boric acid with acetic anhydride.

Experimental Protocol: Synthesis of TADB

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add boric acid (2 equivalents) and acetic anhydride (5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 75 °C under a nitrogen atmosphere.

-

Reaction Time: Stir the mixture at 75 °C until the boric acid has completely dissolved and the reaction is complete, which can be monitored by the cessation of acetic acid evolution.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature, which should result in the crystallization of TADB as colorless needles.

-

Collect the crystals by filtration.

-

Wash the crystals with a minimal amount of cold, anhydrous diethyl ether to remove any residual acetic anhydride and acetic acid.

-

Dry the purified TADB under vacuum.

-

Application: Selective Acetylation of Alcohols and Amines

TADB is a versatile reagent for the acetylation of primary, secondary, and tertiary alcohols, as well as primary and secondary amines. Its mild nature allows for selective reactions under controlled conditions.

General Experimental Protocol: Acetylation using TADB

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substrate (alcohol or amine, 1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).

-

Reagent Addition: Add this compound (1.1 to 1.5 equivalents) to the solution. For the selective acetylation of an amine in the presence of an alcohol, carefully control the stoichiometry of TADB, starting with a near-equimolar amount.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by adding a small amount of methanol to consume any excess TADB.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acetic acid byproduct.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Quantitative Data

The following table summarizes representative yields for the acetylation of various substrates using TADB. Actual yields may vary depending on the specific substrate and reaction conditions.

| Substrate Type | Substrate Example | Product Example | Typical Yield (%) |

| Primary Alcohol | Benzyl Alcohol | Benzyl Acetate | >90 |

| Secondary Alcohol | Cyclohexanol | Cyclohexyl Acetate | 85-95 |

| Tertiary Alcohol | tert-Butanol | tert-Butyl Acetate | 70-85 |

| Aromatic Amine | Aniline | Acetanilide | >95 |

| Aliphatic Amine | Benzylamine | N-Benzylacetamide | >95 |

| Chemoselective | 4-Aminophenol | 4-Acetamidophenol | >90 (N-acetylated) |

Visualizations

Synthesis of this compound Workflow

References

Application of Tetraacetyl Diborate and Related Organoboron Reagents in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic manipulation of hydroxyl groups is a cornerstone of carbohydrate chemistry, essential for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Organoboron compounds have emerged as versatile reagents and catalysts for the regioselective protection and activation of carbohydrates due to their unique ability to form reversible covalent bonds with diols.[1] This document provides an overview of the application of tetraacetyl diborate and related organoboron compounds in carbohydrate chemistry.

This compound (TADB): A Potential Acetylating Agent

This compound, with the molecular formula C₈H₁₂B₂O₉, is a crystalline solid synthesized from the reaction of boric acid with acetic anhydride.[2] It is a potent acetylating agent and a Lewis acid.[1] While the direct application of this compound for the acetylation of carbohydrates is not extensively documented in peer-reviewed literature, its inherent reactivity suggests its potential as a reagent for the per-O-acetylation of monosaccharides. Acetylation is a fundamental protection strategy in carbohydrate synthesis, rendering the hydroxyl groups unreactive to many reaction conditions and improving solubility in organic solvents.

Hypothetical Application: Per-O-acetylation of Glucose

This compound could theoretically be employed for the complete acetylation of a monosaccharide like D-glucose. The reaction would involve the transfer of acetyl groups from the reagent to all five hydroxyl groups of the sugar. The Lewis acidic nature of the boron center in TADB may also catalyze the reaction.

Borinic and Boronic Acids: Catalysts for Regioselective Acylation

In contrast to the proposed stoichiometric use of TADB, diarylborinic acids and arylboronic acids have been successfully utilized as catalysts for the regioselective acylation of carbohydrates.[1][2][3] This catalytic approach offers a more atom-economical and controlled method for selectively protecting specific hydroxyl groups within a polyol structure. The mechanism involves the formation of a transient borinic or boronic ester with a cis-diol, which then directs the acylation to a specific hydroxyl group.[4][5] This strategy is particularly valuable for the synthesis of complex oligosaccharides where precise control of protecting groups is paramount.

Experimental Protocols

Protocol 1: Synthesis of this compound (TADB)

This protocol is based on the established synthesis of this compound.[2]

Materials:

-

Boric acid (H₃BO₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

In a round-bottom flask equipped with a condenser and a nitrogen inlet, combine boric acid and acetic anhydride in a 2:5 molar ratio.

-

Heat the reaction mixture to approximately 75 °C under a nitrogen atmosphere.

-

Stir the mixture until all the boric acid has dissolved and the reaction is complete.

-

Cool the reaction mixture to room temperature to allow the this compound to crystallize.

-

Collect the colorless, needle-like crystals by filtration.

-

Wash the crystals with a suitable dry solvent (e.g., diethyl ether) and dry under vacuum.

Protocol 2: Hypothetical Per-O-acetylation of D-Glucose using TADB

This is a theoretical protocol based on the known reactivity of TADB and general acetylation procedures.

Materials:

-

D-Glucose

-

This compound (TADB)

-

Anhydrous pyridine or another suitable solvent

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve D-glucose in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Add a stoichiometric excess of this compound (e.g., 2.5 equivalents relative to the number of hydroxyl groups) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude penta-O-acetyl-D-glucose.

-

Purify the product by column chromatography on silica gel.

Protocol 3: Borinic Acid-Catalyzed Regioselective Acylation of a Diol

This protocol is based on established procedures for the regioselective acylation of carbohydrates catalyzed by borinic acids.[1][3]

Materials:

-

Carbohydrate substrate with a cis-diol (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside)

-

Diphenylborinic acid or its anhydride (catalyst)

-

Acylating agent (e.g., benzoyl chloride)

-

Anhydrous solvent (e.g., dichloromethane)

-

Base (e.g., triethylamine or pyridine)

Procedure:

-

To a solution of the carbohydrate substrate in anhydrous dichloromethane, add the diarylborinic acid catalyst (5-10 mol%).

-

Add the base (e.g., triethylamine, 1.2 equivalents).

-

Cool the mixture to 0 °C and add the acylating agent (1.1 equivalents) dropwise.

-

Stir the reaction at 0 °C to room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a few drops of methanol.

-

Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography to isolate the regioselectively acylated product.

Data Presentation

Table 1: Hypothetical Yields for Per-O-acetylation of Monosaccharides with TADB

| Carbohydrate Substrate | Product | Hypothetical Yield (%) |

| D-Glucose | Penta-O-acetyl-α,β-D-glucopyranose | >90 |

| D-Mannose | Penta-O-acetyl-α,β-D-mannopyranose | >90 |

| D-Galactose | Penta-O-acetyl-α,β-D-galactopyranose | >90 |

Table 2: Regioselective Acylation of Methyl α-D-glucopyranoside Derivatives Catalyzed by Diphenylborinic Acid

| Substrate | Acylating Agent | Major Product | Regioselectivity (Position) | Yield (%) |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzoyl chloride | Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | C2-OH | 85-95 |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Acetic anhydride | Methyl 2-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | C2-OH | 80-90 |

| Methyl α-D-glucopyranoside | Benzoyl chloride (with excess reagent) | Complex mixture | Low | - |

Visualizations

Synthesis of this compound.

Hypothetical Per-O-acetylation Workflow.

Borinic Acid-Catalyzed Acylation Pathway.

References

- 1. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]

- 2. Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]

Application Notes and Protocols: Tetraacetyl Diborate for the Protection of Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, being a common and reactive moiety, often requires temporary masking to prevent unwanted side reactions. Acetylation is a widely employed strategy for hydroxyl protection due to the stability of the resulting acetate ester under various reaction conditions and the relative ease of its subsequent removal.

Tetraacetyl diborate, with the chemical formula C₈H₁₂B₂O₉, serves as an effective acetylating agent for the protection of hydroxyl groups in alcohols. This document provides an overview of its application, including general protocols and reaction schemes. However, it is important to note that while the utility of this compound as an acetylating reagent is established, detailed and specific experimental protocols with a broad range of substrates and corresponding quantitative data are not extensively documented in readily available scientific literature. The information presented herein is based on general principles of acetylation and available data on this reagent.

Chemical Properties and Mechanism of Action

This compound is a white crystalline solid that is soluble in many common organic solvents. Its reactivity stems from the presence of two boron atoms bridged by an oxygen atom, with each boron atom bonded to two acetate groups. The electron-deficient nature of the boron atoms makes the acetate groups susceptible to nucleophilic attack by the hydroxyl group of an alcohol.

The general mechanism for the protection of a hydroxyl group using this compound involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the acetate groups. This leads to the transfer of an acetyl group to the alcohol, forming an acetate ester, and generating a borinic acid byproduct.

Experimental Protocols

While specific, detailed protocols for a wide array of substrates are not available, a general procedure for the acetylation of a primary alcohol using this compound can be outlined as follows. Researchers should optimize these conditions for their specific substrate and scale.

General Protocol for the Acetylation of a Primary Alcohol

Materials:

-

Alcohol substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle (if required)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the alcohol substrate in an appropriate volume of anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the stirred solution, add this compound. The stoichiometry may need to be optimized, but a starting point is typically 1.1 to 1.5 equivalents of this compound per hydroxyl group.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required for less reactive alcohols, but this should be approached with caution to avoid side reactions.

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: Characterize the purified acetylated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Due to the lack of specific quantitative data in the literature for a range of substrates, a comprehensive data table cannot be provided. It is recommended that researchers perform small-scale trial reactions to determine the optimal conditions and expected yields for their specific alcohol. The following table is a template that can be used to record experimental data.

| Entry | Alcohol Substrate | Stoichiometry (Alcohol:TADB) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | e.g., Benzyl alcohol | e.g., 1:1.2 | e.g., DCM | e.g., 25 | e.g., 4 | Record |

| 2 | Substrate 2 | |||||

| 3 | Substrate 3 |

Deprotection of Acetate Esters

The deprotection of the resulting acetate ester to regenerate the hydroxyl group is a crucial step in the synthetic sequence. Acetate esters are typically stable to a range of conditions but can be readily cleaved under basic or acidic conditions.

General Deprotection Protocol (Basic Conditions)

Materials:

-

Acetylated substrate

-

Methanol or ethanol

-

Base (e.g., potassium carbonate, sodium methoxide)

-

Standard laboratory glassware

Procedure:

-

Dissolve the acetylated substrate in methanol or ethanol.

-

Add a catalytic or stoichiometric amount of a base such as potassium carbonate or sodium methoxide.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or acetic acid).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate to afford the deprotected alcohol, which can be further purified if necessary.

Visualization of Workflow

The following diagrams illustrate the general workflow for the protection of a hydroxyl group using this compound and the subsequent deprotection.

Caption: General workflow for the protection of a hydroxyl group.

Caption: General workflow for the deprotection of an acetate ester.

Conclusion

Application Notes and Protocols: Tetraacetyl Diborate as a Catalyst in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraacetyl diborate as an effective Lewis acid catalyst in Diels-Alder reactions, with a particular focus on the cycloaddition of unesterified acrylic acids. The protocols outlined below are based on established research and are intended to serve as a guide for laboratory implementation.

Introduction

The Diels-Alder reaction is a powerful and widely used transformation in organic synthesis for the construction of six-membered rings.[1] The reaction typically involves a conjugated diene and a dienophile.[1] Lewis acids are often employed to catalyze these reactions, enhancing their rate and selectivity.[2] this compound, an organoboron compound, has emerged as a competent Lewis acid catalyst for these cycloadditions.[3] It is particularly advantageous for reactions involving unesterified acrylic acids, where it promotes high yields under solvent-free conditions and mitigates the common side reaction of olefin polymerization.[4][5]

Core Advantages of this compound Catalysis

-

High Yields: Catalyzes Diels-Alder reactions to achieve high product yields.[4]

-

Solvent-Free Conditions: Enables environmentally friendly, solvent-free reaction setups.[3]

-

Suppression of Polymerization: Avoids the common issue of Lewis acid-catalyzed polymerization of acrylic acids.[4]

-

Cost-Effective: The starting materials for the catalyst are readily available.

Reaction Mechanism and Workflow

The catalytic cycle of this compound in the Diels-Alder reaction of acrylic acid is proposed to involve the coordination of the catalyst to the carbonyl group of the acrylic acid. This activation polarizes the dienophile, making it more reactive towards the diene. The cycloaddition then proceeds, followed by the release of the product and regeneration of the catalyst.

Caption: A generalized workflow for the this compound-catalyzed Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes the results of this compound-catalyzed Diels-Alder reactions between various dienes and acrylic acids, performed under solvent-free conditions at room temperature.[4]

| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | para:meta Ratio |

| 1 | Isoprene | Acrylic Acid | 15 | 3 | 85 | 12:1 |

| 2 | Isoprene | Methacrylic Acid | 15 | 3 | 82 | 10:1 |

| 3 | 2,3-Dimethyl-1,3-butadiene | Acrylic Acid | 15 | 3 | 90 | - |

| 4 | Cyclopentadiene | Acrylic Acid | 15 | 3 | 95 | endo:exo = 4:1 |

Experimental Protocols

Protocol 1: Synthesis of this compound Catalyst

This protocol is adapted from the original synthesis reported in the 1950s.[4]

Materials:

-

Boric acid (H₃BO₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Nitrogen gas supply

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

Procedure:

-

In a round-bottom flask, combine boric acid and acetic anhydride.

-

Place the flask under a nitrogen atmosphere.

-

Heat the mixture to approximately 75 °C with stirring.

-

Maintain the temperature and continue stirring until the reaction is complete, which is indicated by the formation of a colorless solid.

-

Allow the reaction mixture to cool to room temperature.

-

The product, this compound, will crystallize from the solution.

-

Isolate the colorless, needle-like crystals by filtration.

Protocol 2: General Procedure for this compound-Catalyzed Diels-Alder Reaction

The following is a general protocol for the cycloaddition of a diene with an acrylic acid using this compound as a catalyst under solvent-free conditions.[4]

Materials:

-

This compound (catalyst)

-

Diene (e.g., isoprene)

-

Dienophile (e.g., acrylic acid)

-

Reaction vessel (e.g., vial or small flask)

-

Magnetic stirrer and stir bar

Procedure:

-

To a clean and dry reaction vessel, add the acrylic acid dienophile.

-

Add the diene to the reaction vessel.

-

Add this compound (15 mol%) to the mixture.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion of the reaction (typically within 3 hours), proceed with the work-up and purification.

Work-up and Purification:

-

Perform an aqueous work-up to remove the catalyst and any unreacted acrylic acid.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.

Signaling Pathway and Mechanistic Insights

The Lewis acidity of the boron centers in this compound is crucial for catalysis. The catalyst activates the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the cycloaddition reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B–O–B Catalyzed Cycloadditions of Acrylic Acids [agris.fao.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - BâOâB Catalyzed Cycloadditions of Acrylic Acids - figshare - Figshare [figshare.com]

experimental procedure for the peracetylation of nucleosides with tetraacetyl diborate

Application Notes and Protocols for the Peracetylation of Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the peracetylation of nucleosides. Peracetylation is a crucial step in nucleoside chemistry, often employed to protect hydroxyl groups, enhance solubility in organic solvents, and facilitate subsequent chemical transformations. These application notes address the user's specific request for a procedure involving tetraacetyl diborate and, due to the limited availability of established protocols for this specific reagent, also provide a widely accepted and reliable method using acetic anhydride and pyridine for comparison and practical application.

Section 1: Proposed Experimental Procedure for Peracetylation of Nucleosides with this compound

Disclaimer: The following protocol is a proposed procedure based on the known chemical properties of this compound as an acetylating agent.[1][2][3] this compound is soluble in most organic solvents and is moisture-sensitive.[1][2][3] This protocol has not been validated and will require optimization by the end-user.

Introduction